Oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone
Overview
Description
Oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a piperazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone typically involves multiple steps. One common method includes the alkylation of piperazine derivatives with phenyl-substituted ethanones. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in understanding receptor-ligand interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
Uniqueness
Compared to similar compounds, oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone exhibits unique properties due to the presence of both piperazine and piperidine rings. This dual-ring structure enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O.C2H2O4/c27-23(19-20-7-3-1-4-8-20)26-13-11-22(12-14-26)25-17-15-24(16-18-25)21-9-5-2-6-10-21;3-1(4)2(5)6/h1-10,22H,11-19H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUMWFVDQXXZGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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